Ethyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound characterized by its benzothiophene core, a fluorine atom, an aminomethyl group, and an ethyl carboxylate moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorobenzothiophene-2-carboxylic acid as the starting material.
Esterification: The carboxylic acid group is then converted to an ethyl ester using ethanol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial-scale production involves optimizing these steps for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation at the aminomethyl group, leading to the formation of an amine oxide.
Reduction: Reduction reactions can target the fluorine atom, potentially converting it to a hydrogen atom.
Substitution: Substitution reactions at the benzothiophene core can introduce various functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed:
Amine oxide derivatives from oxidation.
Hydrogenated derivatives from reduction.
Substituted benzothiophenes from substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Ethyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate: Lacks the fluorine atom.
Ethyl 3-(aminomethyl)-4-chloro-1-benzothiophene-2-carboxylate: Contains a chlorine atom instead of fluorine.
Ethyl 3-(aminomethyl)-4-fluoro-2-naphthoate: Similar structure but with a naphthalene core.
Uniqueness: The presence of the fluorine atom in Ethyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate imparts unique chemical and physical properties compared to its analogs, making it particularly valuable in certain applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
ethyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2S/c1-2-16-12(15)11-7(6-14)10-8(13)4-3-5-9(10)17-11/h3-5H,2,6,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUSNIFNOTYOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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